

An In-depth Technical Guide to Methyl Hex-5enoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 5-hexenoate	
Cat. No.:	B1584880	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Identification and Nomenclature

The compound with the chemical structure CH2=CH(CH2)3COOCH3 is identified by the IUPAC name methyl hex-5-enoate.[1] This name is derived from its structure, which consists of a six-carbon chain with a methyl ester as the highest priority functional group and a carbon-carbon double bond between the fifth and sixth carbon atoms.

Several synonyms are used in literature and chemical databases to refer to this compound, including:

- 5-Hexenoic acid, methyl ester[2]
- Methyl 5-hexenoate[1]
- Hex-5-enoic acid methyl ester[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 2396-80-7.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for methyl hex-5-enoate is presented below. This data is crucial for its application in experimental settings, providing insights into its behavior in various solvents and its physical state.

Table 1: Physicochemical Properties of Methyl Hex-5-enoate

Property	Value	Source
Molecular Formula	C7H12O2	[1]
Molecular Weight	128.17 g/mol	[1]
Refractive Index (n20/D)	1.421	[3]
Flash Point	46.2 °C (115.2 °F)	[3]
XLogP3	1.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	26.3 Ų	[1]

| CAS Number | 2396-80-7 |[3] |

Synthesis and Experimental Protocols

Methyl hex-5-enoate can be synthesized through the Fischer esterification of 5-hexenoic acid with methanol, using an acid catalyst. This method is a standard procedure for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Synthesis of Methyl Hex-5-enoate via Fischer Esterification

- · Reactants and Catalyst:
 - 5-Hexenoic acid (4.9 g, 42.9 mmol)
 - Methanol (80 ml)
 - p-Toluenesulfonic acid monohydrate (catalytic amount)

Procedure:

- The 5-hexenoic acid is added to methanol in a round-bottom flask.
- A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
- The mixture is refluxed for 40 hours.
- After reflux, the solution is cooled and the excess methanol is concentrated (removed under reduced pressure).
- The resulting mixture is poured into a separatory funnel containing ether and water.
- The ether layer, containing the product, is separated.
- The ether layer is dried over anhydrous sodium sulfate.
- The ether is removed by concentration to yield the final product, methyl hex-5-enoate.
- Yield: This procedure reportedly yields 4.6 g (35.9 mmol) of the title compound, which corresponds to an 84% yield.

Reactivity and Potential Applications

The chemical reactivity of methyl hex-5-enoate is dictated by its two primary functional groups: the terminal alkene and the methyl ester.

- Alkene Reactivity: The terminal double bond can undergo a variety of electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and can also participate in polymerization, metathesis, and other metal-catalyzed reactions.
- Ester Reactivity: The methyl ester group can be hydrolyzed under acidic or basic conditions
 to yield 5-hexenoic acid and methanol. It can also undergo transesterification in the presence
 of other alcohols or be reduced to the corresponding alcohol.

While no specific biological signaling pathways involving methyl hex-5-enoate have been documented in the searched literature, its structure as an unsaturated fatty acid ester suggests potential relevance in lipid metabolism research. Unsaturated fatty acids and their esters are

fundamental components of biological systems, and synthetic analogues are often used as probes or building blocks for more complex bioactive molecules. For instance, a structurally related alkyne, methyl hex-5-ynoate, is used as a synthon for eicosanoids, a class of signaling molecules.[4]

Safety and Handling

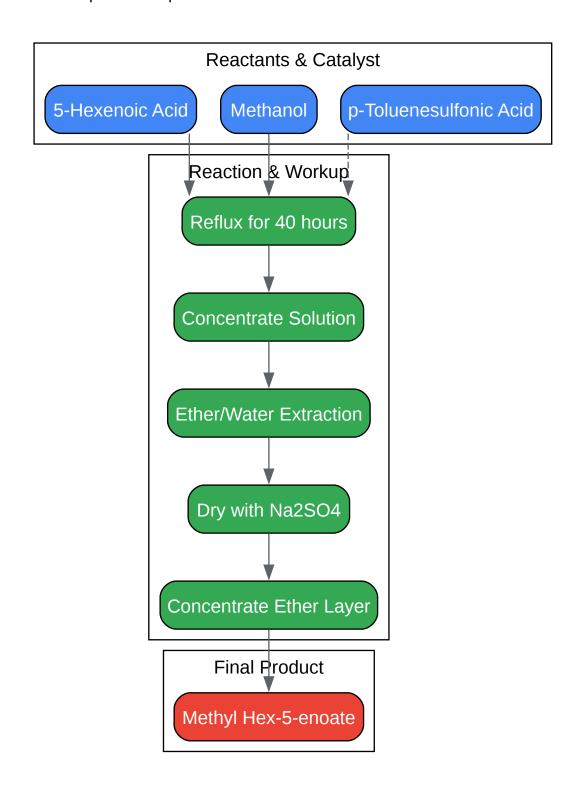
Methyl hex-5-enoate is classified as a flammable liquid and is harmful if swallowed.[1][3]

Table 2: GHS Hazard Information for Methyl Hex-5-enoate

Hazard Class	Code	Description
Flammable liquids	H226	Flammable liquid and vapor

| Acute toxicity, oral | H302 | Harmful if swallowed |

Precautionary Statements:[3]


- Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Response: P301+P317 (IF SWALLOWED: Get medical help), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P330 (Rinse mouth), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish), P403+P235 (Store in a well-ventilated place. Keep cool), P501 (Dispose of contents/container to an approved waste disposal plant).

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[3]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of methyl hex-5-enoate as described in the experimental protocol section.

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl hex-5-enoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 5-Hexenoate | C7H12O2 | CID 520082 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Methyl 5-hexenoate = 95.0 GC 2396-80-7 [sigmaaldrich.com]
- 4. Methyl 5-hexynoate | C7H10O2 | CID 534077 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Hex-5-enoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584880#iupac-name-for-ch2-ch-ch2-3cooch3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com